molecular formula C13H9N3O3 B13686748 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol

6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol

Cat. No.: B13686748
M. Wt: 255.23 g/mol
InChI Key: ZHUDUGOMUBIMEK-UHFFFAOYSA-N
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Description

6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol is a compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol is unique due to its dual functionality, combining the properties of both benzotriazole and benzo[d][1,3]dioxole. This dual functionality enhances its versatility in various applications, from organic electronics to medicinal chemistry .

Biological Activity

6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, including its effects on cancer cells, antimicrobial properties, and other pharmacological aspects.

Chemical Structure

The compound can be represented by the following structural formula:

C13H9N3O3\text{C}_{13}\text{H}_{9}\text{N}_3\text{O}_3

Anticancer Activity

Several studies have investigated the anticancer properties of benzotriazole derivatives, including the compound . For instance, a study demonstrated that related benzotriazole compounds exhibited significant antiproliferative effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported between 1.2 to 2.4 nM, comparable to doxorubicin, a well-known chemotherapeutic agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundIC50 (nM)Mechanism of Action
Compound A1.2Histone deacetylase inhibition
Compound B2.4Induces apoptosis
This compoundTBDTBD

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research highlighted that benzotriazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Specific derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundTarget BacteriaMIC (µg/mL)
Compound CMRSA12.5
Compound DE. coli25
This compoundTBDTBD

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, the compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are significant in cancer therapy due to their role in regulating gene expression and inducing cell cycle arrest and apoptosis in cancer cells .

Case Studies

A notable investigation involved synthesizing a series of benzotriazole derivatives and assessing their biological activities. The study found that specific modifications to the benzotriazole structure enhanced its antiproliferative effects on cancer cells and increased its antibacterial potency .

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

6-(benzotriazol-2-yl)-1,3-benzodioxol-5-ol

InChI

InChI=1S/C13H9N3O3/c17-11-6-13-12(18-7-19-13)5-10(11)16-14-8-3-1-2-4-9(8)15-16/h1-6,17H,7H2

InChI Key

ZHUDUGOMUBIMEK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N3N=C4C=CC=CC4=N3)O

Origin of Product

United States

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